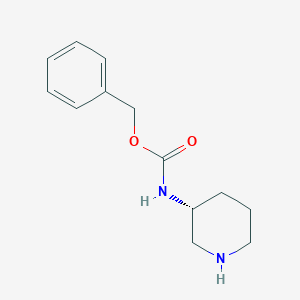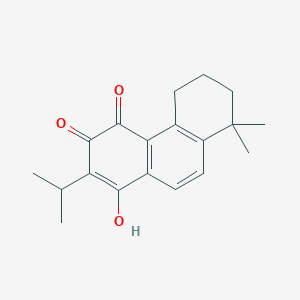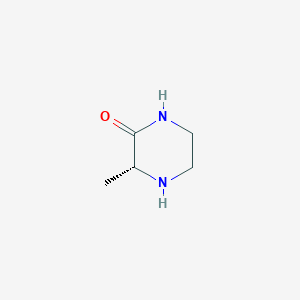
(r)-Benzyl piperidin-3-ylcarbamate
Descripción general
Descripción
“®-Benzyl piperidin-3-ylcarbamate” is also known as “®-3-tert-butyloxycarbonylamino-piperidine” or “®-3-Boc-amino piperidine”. It is a chemical compound with the molecular formula C12H23N2O2 and CAS number 309956-78-3 .
Synthesis Analysis
The synthesis of “®-Benzyl piperidin-3-ylcarbamate” involves obtaining t-butyl piperidin-3-ylcarbamate from a diastereomer salt. This compound is then derivatized with 3,5-dinitrobenzoyl chloride and analyzed by high-speed liquid chromatography .Molecular Structure Analysis
The molecular structure of “®-Benzyl piperidin-3-ylcarbamate” is represented by the empirical formula C10H20N2O2 .Chemical Reactions Analysis
“®-Benzyl piperidin-3-ylcarbamate” is a valuable intermediate for the synthesis of various pharmaceuticals and bioactive molecules. It is a prodrug of ®-3-aminopiperidine .Physical And Chemical Properties Analysis
“®-Benzyl piperidin-3-ylcarbamate” is a white to off-white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . It has a molecular weight of 200.28 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: DPP-4 Inhibitors
“®-Benzyl piperidin-3-ylcarbamate” is a valuable intermediate in the synthesis of DPP-4 inhibitors, which are a class of medications used to treat type 2 diabetes. These inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which in turn prolongs the activity of incretin hormones, thereby increasing insulin release and decreasing glucagon levels in the blood .
Synthesis of Antidepressants
This compound serves as a precursor in the preparation of selective serotonin reuptake inhibitors (SSRIs). SSRIs are commonly used antidepressants that function by increasing the levels of serotonin in the brain, thus improving mood and reducing symptoms of depression .
Organic Synthesis: Chiral Building Blocks
In organic synthesis, “®-Benzyl piperidin-3-ylcarbamate” is used as a chiral building block. It can be transformed into various other compounds, including ®-3-aminopiperidine, which is an important intermediate for further chemical transformations .
Drug Development: Bioactive Molecules
The compound is instrumental in the development of bioactive molecules. Its piperidine ring can be functionalized with different substituents, altering the pharmacological properties of the resulting compounds, which can lead to the discovery of new drugs .
Pharmacology: Enzyme Modulation
“®-Benzyl piperidin-3-ylcarbamate” can be employed in pharmacological research to study enzyme modulation. By observing how this compound interacts with various enzymes, researchers can gain insights into the development of enzyme inhibitors or activators that can be used to treat diseases .
Biochemistry Research: Proteomics
In biochemistry, this compound can be used in proteomics to study protein interactions and functions. Its ability to bind to certain proteins or to act as a mimic of biological molecules makes it a useful tool in understanding protein dynamics and enzyme mechanisms .
Mecanismo De Acción
Target of Action
The primary target of ®-Benzyl Piperidin-3-ylcarbamate, also known as ®-3-tert-butyloxycarbonylamino-piperidine or ®-3-Boc-amino piperidine , is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a protein that plays a significant role in glucose metabolism, making it a critical target for the treatment of type 2 diabetes mellitus .
Mode of Action
®-Benzyl Piperidin-3-ylcarbamate acts as a prodrug of ®-3-aminopiperidine . It can be easily converted to ®-3-aminopiperidine by hydrolysis under acidic conditions or enzymatic cleavage by DPP-4 . As a potent inhibitor of DPP-4, it increases insulin secretion and reduces blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose metabolism pathway . By inhibiting DPP-4, it increases the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner . This leads to a decrease in blood glucose levels, providing therapeutic benefits for individuals with type 2 diabetes mellitus .
Pharmacokinetics
It is mentioned that the compound obeys lipinski’s and veber’s rules , which suggest good oral bioavailability. It is also soluble in organic solvents such as methanol, ethanol, and dichloromethane , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of ®-Benzyl Piperidin-3-ylcarbamate’s action primarily involve the regulation of glucose metabolism . By inhibiting DPP-4 and increasing incretin hormone levels, it promotes insulin secretion and reduces blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes mellitus .
Action Environment
Factors such as ph could potentially affect its conversion to ®-3-aminopiperidine
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHZGURGZRSODK-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363798 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Benzyl piperidin-3-ylcarbamate | |
CAS RN |
478646-32-1 | |
| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)


